N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide
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Overview
Description
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is a chemical compound that features a piperidine ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide can be achieved through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to afford high yields of the desired product in shorter reaction times .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions aligns with green chemistry principles, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the additional prop-2-enamide group.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a phenyl group instead of the prop-2-enamide group.
(E)-1-(Piperidin-1-yl)octadec-2-en-1-one: Contains a longer carbon chain .
Uniqueness
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is unique due to its combination of a piperidine ring and a prop-2-enamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918638-01-4 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(1-piperidin-1-ylprop-2-enyl)prop-2-enamide |
InChI |
InChI=1S/C11H18N2O/c1-3-10(12-11(14)4-2)13-8-6-5-7-9-13/h3-4,10H,1-2,5-9H2,(H,12,14) |
InChI Key |
PZWIZYWXTCAEKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(NC(=O)C=C)N1CCCCC1 |
Origin of Product |
United States |
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